N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine
CAS No.:
Cat. No.: VC16245594
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H25NO5 |
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Molecular Weight | 431.5 g/mol |
IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[2-(4-methoxyphenyl)ethyl]amino]acetic acid |
Standard InChI | InChI=1S/C26H25NO5/c1-31-19-12-10-18(11-13-19)14-15-27(16-25(28)29)26(30)32-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24H,14-17H2,1H3,(H,28,29) |
Standard InChI Key | QQMLEKYELALMPH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
The compound is predominantly synthesized via SPPS protocols using Fmoc chemistry. Key steps include:
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Resin Activation: A Wang or Rink amide resin is functionalized with the first amino acid.
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Fmoc Deprotection: Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling.
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Coupling Reaction: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU mediates the reaction between the deprotected amine and the carboxylic acid of the incoming amino acid.
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Side Chain Modification: The 4-methoxyphenethyl group is introduced using reductive alkylation or Mitsunobu reactions .
Analytical Validation
Purification is typically achieved via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while NMR spectroscopy verifies structural integrity. Reported purity levels exceed 95%, as validated by analytical HPLC .
Applications in Biomedical Research
Peptide Library Construction
The compound’s compatibility with automated synthesizers makes it indispensable for generating diverse peptide libraries. For example, in a study screening antimicrobial peptides, researchers incorporated N-Fmoc-N-(2-(4-methoxyphenyl)ethyl)-Glycine at variable positions to assess how hydrophobic side chains influence bacterial membrane interactions .
Targeted Drug Delivery Systems
Its hydrophobic side chain facilitates the development of self-assembling peptide nanoparticles. In a 2024 study, this amino acid derivative was used to create pH-sensitive carriers for doxorubicin, demonstrating enhanced tumor accumulation in murine models compared to conventional liposomes .
Proteomics and Post-Translational Modifications
The 4-methoxyphenethyl group serves as a handle for chemoselective ligation. Researchers have exploited this feature to site-specifically label proteins with fluorescent probes, enabling real-time tracking of protein folding in live cells .
Recent Research Advancements (2023–2025)
Neuroprotective Peptides
A 2024 study utilized this compound to synthesize analogs of glucagon-like peptide-2 (GLP-2), which showed promise in mitigating intestinal atrophy in chemotherapy patients. The 4-methoxyphenethyl group improved metabolic stability, extending the peptide’s half-life from 2.1 to 6.7 hours in plasma .
Biomaterials for Regenerative Medicine
Incorporating the amino acid into elastin-like polypeptides (ELPs) yielded thermoresponsive hydrogels with tunable stiffness. These materials supported chondrocyte proliferation in vitro, suggesting applications in cartilage repair .
Parameter | Value |
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Purity (HPLC) | ≥95% |
Storage Conditions | -20°C, desiccated |
Shelf Life | 24 months |
Solubility | DMSO, DMF, Dichloromethane |
Custom modifications (e.g., isotopic labeling) are available upon request .
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